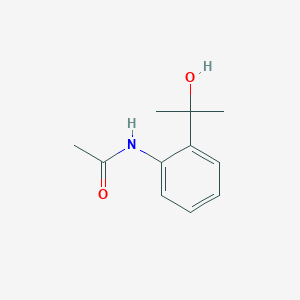

2-(2-Acetylamino-phenyl)-propan-2-ol

Beschreibung

Eigenschaften

Molekularformel |

C11H15NO2 |

|---|---|

Molekulargewicht |

193.24 g/mol |

IUPAC-Name |

N-[2-(2-hydroxypropan-2-yl)phenyl]acetamide |

InChI |

InChI=1S/C11H15NO2/c1-8(13)12-10-7-5-4-6-9(10)11(2,3)14/h4-7,14H,1-3H3,(H,12,13) |

InChI-Schlüssel |

RBGRAXKFEIFYCE-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC=C1C(C)(C)O |

Kanonische SMILES |

CC(=O)NC1=CC=CC=C1C(C)(C)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Br, Cl) increase molecular weight and hydrophobicity (e.g., XLogP3 = 2.9 for bromo-chloro derivative) . These groups enhance stability in hydrophobic environments, making such compounds suitable for catalytic or inhibitory roles .

- Electron-Donating Groups (EDGs): Methyl (-CH₃) and amino (-NH₂) groups reduce logP values, improving aqueous solubility. For example, 2-(4-Methylphenyl)propan-2-ol is a liquid at room temperature , while amino-substituted derivatives may exhibit hydrogen-bonding capabilities, critical for biological interactions .

- Acetylamino Group (-NHCOCH₃): Expected to balance solubility and stability.

Physical and Chemical Properties

- Solubility: Amino groups improve water solubility (e.g., 2-(2-Amino-3-methylphenyl)propan-2-ol), while halogens and aromatic groups enhance lipid solubility . The acetylamino group likely offers intermediate solubility, suitable for drug delivery systems.

- Stability : Halogenated derivatives exhibit higher thermal stability due to strong C-Br/Cl bonds , whereas acetylated amines may resist oxidation compared to primary amines .

Vorbereitungsmethoden

Catalytic Hydrogenation Protocol

A suspension of 2-(2-nitrophenyl)-propan-2-ol in methanol containing 20% Pd/C is stirred under 1 atm H₂ at room temperature for 20 hours. The nitro group undergoes a six-electron reduction to an amine, yielding 2-(2-aminophenyl)-propan-2-ol with >95% conversion.

Optimization Insights :

Alternative Reduction Methods

While hydrogenation is preferred for scalability, stoichiometric reductions using iron/hydrochloric acid or zinc/ammonium chloride offer viable alternatives for small-scale syntheses. However, these methods generate stoichiometric metal waste, necessitating extensive aqueous workups and reducing overall atom economy.

Acetylation of 2-(2-Aminophenyl)-propan-2-ol to Target Compound

The final step involves acetylation of the primary amine using acetic anhydride, a reaction characterized by high efficiency and mild conditions.

Acylation Reaction Dynamics

2-(2-Aminophenyl)-propan-2-ol is dissolved in tetrahydrofuran (THF) and treated with acetic anhydride (1.2 equiv) at room temperature for 3 hours. The amine nucleophile attacks the electrophilic carbonyl carbon of acetic anhydride, forming the acetylated product and liberating acetic acid.

Yield and Purity :

Spectroscopic Characterization

The final product is validated via:

-

¹H NMR : A singlet at δ 1.65 ppm (6H, CH₃), a broad singlet at δ 2.15 ppm (3H, COCH₃), and aromatic protons at δ 6.8–7.5 ppm.

-

IR Spectroscopy : N-H stretch at 3300 cm⁻¹ (amide), C=O stretch at 1650 cm⁻¹.

Alternative Synthetic Pathways and Comparative Analysis

Enamine Formation and Reductive Amination

A patent-pending method for fenfluramine synthesis suggests enamine intermediates could be adapted for 2-(2-acetylamino-phenyl)-propan-2-ol. Reacting 1-(2-nitrophenyl)-propan-2-one with ethylamine forms an enamine, which upon sodium borohydride reduction yields the amine alcohol. However, this route suffers from lower yields (75–80%) compared to the Grignard-hydrogenation-acylation sequence.

Direct Acylation of Amino Alcohol Precursors

Attempts to acetylate 2-(2-aminophenyl)-propan-2-ol using acetyl chloride in dichloromethane resulted in incomplete conversion (82%) due to steric hindrance from the tertiary alcohol. Acetic anhydride in THF remains superior, as the solvent’s Lewis basicity activates the anhydride without deprotonating the amine.

Industrial Scalability and Environmental Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.